Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (molecular formula: C₁₅H₁₄N₄O₂) is a pyrazolo[1,5-a]pyrimidine derivative characterized by an ethyl ester group at position C(2) and a 3-aminophenyl substituent at position C(7) (Figure 1). This compound belongs to a class of heterocyclic structures known for their versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-15(20)12-9-14-17-7-6-13(19(14)18-12)10-4-3-5-11(16)8-10/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVVVJVLCYVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide or its derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit protein kinase C, which plays a role in various cellular processes such as cell growth and differentiation. The compound’s ability to bind to collagen also suggests potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 832138-80-4)
- Structural Differences: The trifluoromethyl (-CF₃) group at C(7) and the ester group at C(3) contrast with the 3-aminophenyl group and C(2) ester in the target compound.
- The C(2) vs. C(3) ester position alters the molecule’s conformational flexibility .
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Structural Differences : A difluoromethyl (-CHF₂) group at C(7) and a 4-methoxyphenyl group at C(5).
- Impact : The -CHF₂ group balances lipophilicity and polarity, while the 4-methoxyphenyl substituent may enhance π-π stacking with aromatic residues in target proteins. The absence of a C(5) substituent in the target compound could reduce steric hindrance .
2.1.3. Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1394004-05-7)
- Structural Differences: An amino group (-NH₂) at C(7) and a methyl group at C(2).
- Impact: The C(7) amino group in this analog may improve water solubility but reduce membrane permeability compared to the 3-aminophenyl group, which offers extended conjugation and hydrophobic interactions .
Data Tables
Table 1. Key Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₄N₄O₂ | 282.30 | 2.1 | 0.12 |
| Ethyl 7-(trifluoromethyl)-3-carboxylate | C₁₀H₈F₃N₃O₂ | 259.18 | 2.8 | 0.08 |
| Ethyl 7-amino-2-methyl-6-carboxylate | C₉H₁₁N₃O₂ | 193.20 | 1.5 | 1.20 |
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
Overview
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include both pyrazole and pyrimidine rings. Its molecular formula is C13H12N4O2, with a molecular weight of 256.26 g/mol. The compound's biological activity primarily relates to its interactions with various biological targets, particularly in the context of cancer treatment and enzyme inhibition.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
The compound inhibits CDK2 activity, leading to significant alterations in cell cycle progression. This inhibition can trigger apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, studies have indicated that compounds within this class may exhibit selective toxicity towards cancerous cells while sparing normal cells, which is a highly desirable property in cancer therapeutics.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibition of proliferation |
| MCF10A (Non-cancerous) | 2.95 | Lesser effect compared to MDA-MB-231 |
These results suggest a promising therapeutic window for targeting specific cancer types while minimizing effects on non-cancerous cells.
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit cathepsin K, an enzyme involved in bone resorption and implicated in various diseases including osteoporosis and arthritis. The synthesized derivatives exhibited moderate inhibition activity with .
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Anticancer Activity : A study explored the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives, revealing significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .
- Molecular Docking Studies : Molecular docking simulations were conducted to elucidate the binding modes of these compounds at the active sites of target enzymes such as CDK2 and cathepsin K. These studies provided insights into how structural modifications can enhance binding affinity and selectivity .
- Toxicological Assessments : Safety profiles were evaluated through acute toxicity studies in animal models, indicating no significant toxic effects at high doses (up to 2000 mg/kg) . This suggests a favorable safety margin for further development.
Q & A
Q. Q: What is the standard synthetic route for Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate?
A: The compound is typically synthesized via cyclocondensation of ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated enaminones or β-ketoesters under acidic conditions. For example, KHSO₄ promotes efficient cyclization, yielding pyrazolo[1,5-a]pyrimidine cores. Structural confirmation is achieved via H/C NMR and mass spectrometry . Optimization studies suggest equimolar reactant ratios and reflux in ethanol or DMF for higher yields (up to 95%) .
Structural Characterization
Q. Q: How is the regioselectivity of substitution at position 7 confirmed in pyrazolo[1,5-a]pyrimidines?
A: Regioselectivity is validated through X-ray crystallography and NOESY NMR. For instance, crystallographic data (e.g., dihedral angles between fused rings) distinguishes 7-substituted isomers from 5-substituted analogs. H NMR coupling patterns (e.g., singlet for H-3 in 7-substituted derivatives) further confirm substitution sites .
Advanced Synthetic Challenges
Q. Q: How can researchers address low yields in multi-step syntheses involving ester reductions and Buchwald–Hartwig couplings?
A: Key steps include:
- Reduction: Use NaBH₄/LiAlH₄ for ester-to-alcohol conversion (99% yield) .
- Oxidation: Dess–Martin periodinane selectively oxidizes alcohols to aldehydes (46% yield) without side reactions .
- Coupling: Microwave-assisted Buchwald–Hartwig amination with Pd catalysts improves aryl-amine coupling efficiency (34–93% yield) .
Contradictions in yields arise from solvent choice (THF vs. DMF) and catalyst loading .
Biological Activity Profiling
Q. Q: What methodologies are used to evaluate this compound’s potential as a kinase inhibitor?
A:
- Enzyme Assays: Measure IC₅₀ against PI3Kδ using ATP竞争性 assays with fluorescent substrates .
- Cellular Studies: Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .
- SAR Analysis: Modify the 3-aminophenyl group to enhance selectivity; trifluoromethyl or cyclopropyl substitutions improve binding to hydrophobic kinase pockets .
Data Contradictions in Spectral Analysis
Q. Q: How to resolve discrepancies in NMR data for pyrazolo[1,5-a]pyrimidine derivatives?
A: Contradictions often stem from tautomerism or solvent effects. For example:
- Tautomers: Use DMSO-d₆ to stabilize enol-keto forms, clarifying splitting patterns .
- Solvent Shifts: Compare CDCl₃ vs. DMSO-d₆ spectra; aromatic protons in CDCl₃ appear upfield by 0.2–0.5 ppm .
- Crystallography: Resolve ambiguous NOE contacts via X-ray structures (e.g., π-π stacking distances <3.5 Å confirm planar fused rings) .
Advanced Functionalization Strategies
Q. Q: How to introduce diverse substituents at position 7 while preserving the carboxylate moiety?
A:
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, K₂CO₃) retain the ester group .
- Photoredox Catalysis: C–H functionalization under blue light enables direct introduction of heteroaryl groups without protecting groups .
- Microwave Synthesis: Accelerates regioselective amidation (e.g., 7-aryloxypyrimidines in <1 hour) .
Stability and Purification Challenges
Q. Q: What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine carboxylates?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
